

# Application Notes and Protocols for Clinical Trofolastat SPECT/CT

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the clinical acquisition of Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) images using <sup>99m</sup>Tc-**Trofolastat**. **Trofolastat** is a small-molecule inhibitor that targets the prostate-specific membrane antigen (PSMA), offering a valuable tool for the non-invasive detection of prostate cancer.[1]

## Introduction

Technetium-99m **Trofolastat** (99mTc-**Trofolastat**), also known as 99mTc-MIP-1404, is a radiopharmaceutical agent designed for the diagnostic imaging of PSMA-expressing tissues, primarily in the context of prostate cancer.[1][2] Its utilization with SPECT/CT allows for the three-dimensional localization and assessment of tumor burden. The following protocols are based on clinical trial data and best practices for SPECT/CT imaging.

# Experimental Protocols Patient Preparation

Proper patient preparation is crucial for optimal image quality and to minimize artifacts.

Pre-Scan Instructions:



- Hydration: Patients should be well-hydrated. It is recommended to drink several glasses of water before the scan.
- Fasting: No specific fasting requirements are generally needed for a <sup>99m</sup>Tc-**Trofolastat** SPECT/CT scan.
- Medication Review: A review of the patient's current medications should be conducted. No specific medication contraindications have been identified that would interfere with Trofolastat uptake.
- Voiding: The patient should be instructed to void immediately before the SPECT/CT acquisition to reduce radioactive urine signal in the pelvic region, which can obscure prostate imaging.

## **Radiopharmaceutical Administration**

The administration of <sup>99m</sup>Tc-**Trofolastat** should be performed by trained personnel in accordance with institutional and radiation safety guidelines.

#### Protocol:

- Dosage: A standard intravenous injection of 740 ± 111 MBq (20 ± 3 mCi) of <sup>99m</sup>Tc-Trofolastat is administered.[1][3]
- Uptake Period: Imaging is typically performed 3 to 6 hours after the injection.[1][3] This allows for sufficient tumor uptake and clearance from non-target tissues.

## **Image Acquisition Parameters**

The following tables summarize the recommended acquisition parameters for <sup>99m</sup>Tc-**Trofolastat** SPECT/CT. These are derived from a multicenter phase 2 clinical study.[1][3]

## **Table 1: 99mTc-Trofolastat SPECT Acquisition Parameters**



| Parameter             | Value                                                                             |
|-----------------------|-----------------------------------------------------------------------------------|
| Radiotracer           | <sup>99m</sup> Tc-Trofolastat ( <sup>99m</sup> Tc-MIP-1404)                       |
| Administered Activity | 740 ± 111 MBq (20 ± 3 mCi)                                                        |
| Uptake Time           | 3 - 6 hours post-injection                                                        |
| Gamma Camera          | Dual-head SPECT system                                                            |
| Collimator            | Low-Energy High-Resolution (LEHR) is commonly used for <sup>99m</sup> Tc imaging. |
| Energy Window         | 20% window centered at 140 keV                                                    |
| Acquisition Mode      | Step-and-shoot                                                                    |
| Projections           | 60-64 per detector head                                                           |
| Time per Projection   | 30 seconds                                                                        |
| Matrix Size           | 128x128 or 256x256                                                                |
| Zoom Factor           | To be adjusted for optimal field of view                                          |

**Table 2: CT Acquisition Parameters for Attenuation** 

**Correction and Anatomical Localization** 

| Parameter          | Value                                                                      |
|--------------------|----------------------------------------------------------------------------|
| Scanner            | Multidetector CT                                                           |
| Tube Voltage       | 130 kVp                                                                    |
| Tube Current       | 10 - 30 mAs (low-dose protocol)                                            |
| Slice Thickness    | As per institutional protocol for localization and attenuation correction. |
| Scan Field of View | To correspond with the SPECT acquisition area (e.g., pelvis).              |

# **Image Reconstruction and Analysis**



Accurate image reconstruction is essential for the quantitative and qualitative assessment of <sup>99m</sup>Tc-**Trofolastat** distribution.

#### **Reconstruction Parameters**

- Algorithm: Iterative reconstruction methods, such as Ordered-Subset Expectation Maximization (OSEM), are recommended.[1]
- Corrections:
  - Attenuation Correction: CT-based attenuation correction should be applied.[1]
  - Scatter Correction: An appropriate scatter correction method should be implemented.[1]
- Post-filtering: To be applied as needed to reduce noise, based on institutional preferences.

## **Image Analysis**

- Visual Assessment: Fused SPECT/CT images are visually inspected for areas of focal radiotracer uptake that are abnormal in location or intensity.
- Semi-Quantitative Analysis: Tumor-to-background ratios (TBR) can be calculated to provide a semi-quantitative measure of uptake. This involves placing regions of interest (ROIs) over the suspected tumor and a representative background tissue area (e.g., muscle).[4]

## **Visualizations**

## **Experimental Workflow for Trofolastat SPECT/CT**





Click to download full resolution via product page

Caption: Clinical workflow for 99mTc-**Trofolastat** SPECT/CT imaging.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Phase 2 Study of 99mTc-Trofolastat SPECT/CT to Identify and Localize Prostate Cancer in Intermediate- and High-Risk Patients Undergoing Radical Prostatectomy and Extended Pelvic LN Dissection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Clinical Trofolastat SPECT/CT]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15192661#image-acquisition-parameters-for-clinical-trofolastat-spect-ct]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com